6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate
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Overview
Description
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-methylthioindole using bromine in acetic acid, followed by the addition of sulfuric acid to introduce the sulfate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Zinc, hydrochloric acid
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 2-(Methylthio)-1H-indol-3-ol
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate involves its interaction with specific molecular targets and pathways. The bromine and methylthio groups can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The sulfate group enhances the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1,3-benzothiazole
- 6-Bromo-2-methylquinoline
- 6-Bromo-2-methyl-3-nitropyridine
Uniqueness
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate is unique due to the presence of the methylthio and sulfate groups, which impart distinct chemical and biological properties. These functional groups differentiate it from other brominated indoles and related compounds, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrNO5S2 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
6-bromo-2-methylsulfanyl-1H-indol-3-ol;sulfuric acid |
InChI |
InChI=1S/C9H8BrNOS.H2O4S/c1-13-9-8(12)6-3-2-5(10)4-7(6)11-9;1-5(2,3)4/h2-4,11-12H,1H3;(H2,1,2,3,4) |
InChI Key |
VRJKGSMPCDHHBG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N1)C=C(C=C2)Br)O.OS(=O)(=O)O |
Origin of Product |
United States |
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